4,4'-Dithiodibutyric acid

描述

4,4’-Dithiodibutyric acid is an organic sulfur compound with the molecular formula C8H14O4S2. It is primarily used as a cross-linking agent in the synthesis of polymers and materials . This compound is known for its role in producing novel polythioesters and chemically crosslinked epoxidized natural rubber .

准备方法

Synthetic Routes and Reaction Conditions: 4,4’-Dithiodibutyric acid can be synthesized through the oxidation of 4-mercaptobutyric acid. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the disulfide bond .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dithiodibutyric acid involves large-scale oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and enhance efficiency .

化学反应分析

Types of Reactions: 4,4’-Dithiodibutyric acid undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol and sodium borohydride.

Substitution: Alcohols and amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Esters and amides.

科学研究应用

Chemical Applications

1. Cross-Linking Agent in Polymer Synthesis

DTDB serves as a crucial cross-linking agent in the synthesis of polymers. Its ability to form disulfide bonds is essential for creating durable materials. In particular, it is used in the production of polythioesters (PTEs), which are biologically persistent biopolymers containing sulfur in their backbone. The synthesis of PTEs with DTDB has been shown to yield materials with unique properties compared to traditional polymers .

2. Precursor for Novel Polythioesters

DTDB is utilized as a precursor for synthesizing novel polythioesters. Research indicates that it can be cleaved into 4-mercaptobutyric acid (4MB), which can then be incorporated into new polymeric structures. This process not only enhances the material properties but also opens avenues for biodegradable materials .

Biological Applications

1. Microbial Utilization

Certain bacterial strains, particularly Rhodococcus spp., have demonstrated the ability to utilize DTDB as a sole carbon source for growth. This capability makes DTDB an important compound in bioremediation and microbial metabolism studies. The degradation pathway of DTDB involves its conversion into 4MB, which can subsequently be utilized by these bacteria .

2. Development of Protein Chips

DTDB has been employed in the fabrication of protein chips through self-assembled monolayers (SAMs) on gold surfaces. This application is crucial for biosensing technologies where DTDB's properties help enhance the sensitivity and specificity of the chips by minimizing steric hindrance and multilayer formation .

Medical Applications

1. Drug Delivery Systems

The potential of DTDB in drug delivery systems is being explored due to its ability to form stable disulfide linkages, which can be advantageous in creating biodegradable carriers for therapeutic agents. This application is particularly relevant in developing targeted therapies that require controlled release mechanisms .

2. Biodegradable Materials

DTDB's role in creating biodegradable materials positions it as a valuable compound in sustainable medical applications. Its incorporation into polymer matrices can lead to materials that degrade safely within biological systems, reducing environmental impact while maintaining functionality .

Table 1: Summary of Applications of this compound

Case Study: Biodegradation Pathway Analysis

A study focused on the biodegradation of DTDB by Rhodococcus erythropolis MI2 revealed that the compound could be cleaved into 4MB through enzymatic action. Subsequent metabolic pathways were proposed based on detected intermediates, indicating potential applications in bioremediation and industrial biotechnology .

作用机制

The mechanism of action of 4,4’-Dithiodibutyric acid involves the formation of disulfide bonds, which contribute to its cross-linking properties. These disulfide bonds enhance the stability and mechanical properties of polymers and materials. The compound interacts with various molecular targets, including proteins and enzymes, through thiol-disulfide exchange reactions .

相似化合物的比较

- 3,3’-Dithiodipropionic acid

- 2-Hydroxyethyl disulfide

- 2,2’-Dithiodibenzoic acid

- 4-Aminophenyl disulfide

- Dithiodiglycolic acid

Comparison: 4,4’-Dithiodibutyric acid is unique due to its specific molecular structure, which allows for efficient cross-linking and the formation of stable polymers. Compared to similar compounds, it offers better mechanical properties and higher reactivity in forming self-assembled monolayers .

生物活性

4,4'-Dithiodibutyric acid (DTDB) is an organic sulfur compound with the chemical formula C_8H_14O_4S_2, recognized for its potential applications in biochemistry and environmental science. This article explores the biological activity of DTDB, focusing on its biodegradation, microbial utilization, and implications for industrial applications.

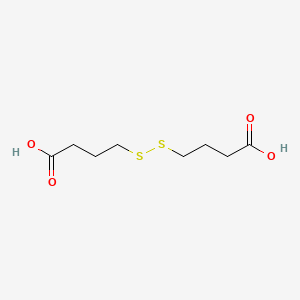

Chemical Structure and Properties

DTDB is a disulfide compound that can be described as two molecules of 4-mercaptobutyric acid (4MB) linked by a sulfur-sulfur bond. Its structural formula is:

This compound is a white solid at room temperature and has been utilized in various biochemical applications due to its unique properties.

Utilization by Rhodococcus spp.

Research indicates that certain strains of Rhodococcus, particularly Rhodococcus erythropolis strain MI2, can utilize DTDB as a sole carbon source. The biodegradation process involves several enzymatic steps:

- Initial Cleavage : The first step involves the cleavage of DTDB into two molecules of 4MB by a specific enzyme known as Nox. The enzyme activity was measured at 1.2 ± 0.15 U/mg .

- Oxidation : Following cleavage, 4MB undergoes oxidation to form 4-oxo-4-sulfanylbutyric acid .

- Desulfurization : Finally, a putative desulfhydrase catalyzes the conversion of 4-oxo-4-sulfanylbutyric acid into succinic acid and hydrogen sulfide, effectively releasing sulfur .

The following table summarizes the key steps in the microbial degradation of DTDB:

| Step | Reaction Description | Enzyme Involved |

|---|---|---|

| Initial Cleavage | DTDB → 2 × 4MB | Nox |

| Oxidation | 4MB → 4-oxo-4-sulfanylbutyric acid | Putative oxygenase |

| Desulfurization | 4-oxo-4-sulfanylbutyric acid → Succinic acid + H₂S | Putative desulfhydrase |

Toxicity and Environmental Impact

While DTDB itself is less toxic than its cleavage product (4MB), which exhibits significant toxicity at low concentrations (as low as 0.01% vol/vol), its biodegradation pathway is crucial for mitigating environmental risks associated with sulfur-containing organic compounds . The ability of Rhodococcus strains to degrade DTDB suggests potential applications in bioremediation efforts to detoxify environments contaminated with similar compounds.

Industrial Applications

DTDB has been identified as a promising precursor for the production of polythioesters (PTEs), which are polymers containing sulfur in their backbone. The successful cleavage and conversion of DTDB into useful biopolymers could lead to innovative materials with applications in various industries, including pharmaceuticals and materials science .

Case Studies

- Biodegradation Study : A study conducted on Rhodococcus erythropolis strain MI2 demonstrated that this strain could effectively degrade DTDB under laboratory conditions, highlighting its potential for environmental applications .

- Polymer Production : Research has shown that using DTDB as a precursor for PTEs can yield materials with unique properties suitable for industrial use. The study emphasized the importance of understanding the enzymatic pathways involved in DTDB degradation to optimize production processes .

常见问题

Basic Research Questions

Q. How is DTDB synthesized and characterized for research applications?

DTDB is synthesized via esterification reactions using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dry DMF. For example, DTDB was conjugated to pimasertib (a kinase inhibitor) at room temperature, followed by purification via silica gel column chromatography (98:2 DCM:MeOH), yielding a 79% pure product. Structural confirmation employs and NMR, while purity (>99%) is validated via LC-MS . In chemical conjugation studies, DTDB reacts with amine-functionalized compounds (e.g., LacNAc derivatives) in DMSO, with structural validation by -NMR and MALDI-TOF mass spectrometry .

Q. What analytical techniques are critical for confirming DTDB’s structure and purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., disulfide bridges and carboxyl groups), while -NMR confirms carbon backbone integrity .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Quantifies purity (>99%) and detects molecular ions (e.g., [M+Na] signals) .

- High-Performance Liquid Chromatography (HPLC): Used for purification and assessing intermediate stability during synthesis .

Q. How is DTDB utilized in drug delivery systems?

DTDB serves as a redox-responsive linker in prodrug design. For instance, it was esterified with pimasertib to create PROPIMA, a glutathione-activated prodrug encapsulated in liposomes. The disulfide bond in DTDB cleaves in high glutathione environments (e.g., tumor cells), releasing the active drug. This system demonstrated controlled release kinetics and enhanced tumor-targeting efficacy in vitro .

Advanced Research Questions

Q. What is the microbial catabolic pathway of DTDB, and which enzymes are involved?

Rhodococcus erythropolis MI2 degrades DTDB via a two-step pathway:

属性

IUPAC Name |

4-(3-carboxypropyldisulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSCJLLOWOUSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CSSCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062700 | |

| Record name | Butanoic acid, 4,4'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2906-60-7 | |

| Record name | 4,4′-Dithiodibutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2906-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4,4'-dithiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4,4'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4,4'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dithiodibutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。